Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)-

Enzyme Kinetics Protease Substrate Peptide Synthesis

N-α-Acetyl-L-argininamide (Ac-Arg-NH₂) is the definitive C-amidated, N-acetylated L-arginine derivative for protease research. Unlike the free acid analog (N-α-Acetyl-L-arginine, CAS 155-84-0), its C-terminal amide bond is essential for recognition by trypsin, acetyltrypsin, and clostripain. Dual protection blocks aminopeptidase interference, delivering reproducible enzyme kinetics and clean peptide coupling. Insist on CAS 64365-27-1 — the (S)-enantiomer, dual-protected standard — to avoid failed reactions and inconsistent biological data.

Molecular Formula C10H13ClFNO2
Molecular Weight 215.25 g/mol
CAS No. 64365-27-1
Cat. No. B556465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)-
CAS64365-27-1
SynonymsH-P-FLUORO-DL-PHE-OMEHCL; 64282-12-8; 4-Fluoro-DL-phenylalaninemethylesterhydrochloride; methyl2-amino-3-(4-fluorophenyl)propanoatehydrochloride; SCHEMBL3498946; CTK8F5952; H-p-Fluoro-DL-Phe-OMe.HCl; H-P-FLUORO-DL-PHE-OMEHCL; MolPort-020-004-769; 7216AH; KM0839; NSC523088; MCULE-1562203633; NSC-523088; AM001912; FT-0698747; 3B3-064405
Molecular FormulaC10H13ClFNO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=C(C=C1)F)N.Cl
InChIInChI=1S/C8H17N5O2/c1-5(14)13-7(15)6(9)3-2-4-12-8(10)11/h6H,2-4,9H2,1H3,(H4,10,11,12)(H,13,14,15)
InChIKeyFHEHCZJLZDLUAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-α-Acetyl-L-argininamide (CAS 64365-27-1): Sourcing for a Foundational Biochemical Research Tool


Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)-, most commonly known as N-α-Acetyl-L-argininamide (Ac-Arg-NH2), is a synthetic, single amino acid derivative . Its structure consists of an L-arginine core with an acetyl cap on the N-terminus and an amide group on the C-terminus [1]. This dual protection makes it a fundamental, stable building block in peptide synthesis and a model substrate for studying proteases and other arginine-metabolizing enzymes [REFS-1, REFS-3]. The primary application of this compound is as a versatile reagent for investigating enzyme specificity, protein interactions, and post-translational modifications, rather than as a highly differentiated end-product [REFS-1, REFS-3].

Procurement Risks of Interchanging N-α-Acetyl-L-argininamide (64365-27-1) with Unverified Analogs


The term 'N-Acetyl-L-argininamide' strictly refers to the single amino acid derivative with both an N-terminal acetyl and a C-terminal amide group. A generic substitution with a close analog, such as N-α-Acetyl-L-arginine (free acid, CAS 155-84-0) or a different salt form, is not functionally equivalent . The free acid lacks the C-terminal amide, which can drastically alter its reactivity and recognition by enzymes like trypsin and clostripain, which are specific for C-terminal arginine amide bonds [1]. Furthermore, substitutions can lead to inconsistent enzyme kinetics, failed peptide coupling reactions, and unreproducible biological data. The specific CAS number 64365-27-1 is essential to guarantee the (S)-enantiomer, N-acetyl, C-amide structure is what is being tested and sourced.

High-Strength, Comparator-Based Quantitative Evidence for N-α-Acetyl-L-argininamide (64365-27-1)


Lack of Quantitative Differentiation Data for N-α-Acetyl-L-argininamide

A comprehensive search of the scientific literature was conducted to fulfill the strict criteria of this evidence guide. This search aimed to find direct, quantitative, head-to-head comparisons of N-α-Acetyl-L-argininamide against closely related analogs. No such data could be found. While the compound is widely cited as a substrate for enzymes like trypsin, papain, and arginase, these studies do not quantitatively benchmark it against other common substrates like N-α-Benzoyl-L-argininamide or N-α-Acetyl-L-arginine methyl ester under identical conditions [REFS-1, REFS-2, REFS-3]. For example, a classic study on rat liver arginase reports that 'The kcat values for these substrates are 15- to 5000-fold slower than the kcat for L-arginine,' but groups L-argininamide with several other alternative substrates and does not provide the specific kcat value for L-argininamide alone [2]. This absence of discrete, comparator-based quantitative data makes it impossible to claim a specific, measurable advantage for this compound over its closest analogs. Any such claim would be speculative and violate the principles of this guide.

Enzyme Kinetics Protease Substrate Peptide Synthesis

Recommended Application Scenarios for N-α-Acetyl-L-argininamide (64365-27-1) Based on Documented Use


As a Defined, Single-Residue Model Substrate for Protease Studies

N-α-Acetyl-L-argininamide can be reliably used as a simple, well-characterized substrate to investigate the amidase activity of trypsin-like serine proteases, including trypsin, acetyltrypsin, and clostripain [1]. Its small size and protected termini ensure that enzymatic cleavage occurs specifically at the C-terminal amide bond, providing a clean model system for kinetic analysis. It is important to note that its catalytic rate is often lower than ester-based substrates (e.g., N-α-Benzoyl-L-arginine ethyl ester) due to the inherent chemical stability of the amide bond, a feature that can be useful for studying rate-limiting steps of acylation [1].

As a Building Block in Solid-Phase Peptide Synthesis (SPPS)

The dual protection of the N-terminus (acetyl) and C-terminus (amide) makes this compound a specific building block for creating custom peptide sequences where a terminal arginine residue with a C-terminal amide is required, such as in many bioactive peptide hormones and toxins . Its use as a standard building block is confirmed by its availability from numerous peptide synthesis suppliers.

Investigating the Substrate Specificity of Arginine-Metabolizing Enzymes

This compound serves as a probe for arginase and nitric oxide (NO) synthase specificity, as it can act as both a substrate and a weak inhibitor depending on the context [2]. In long-term macrophage cultures, L-argininamide was identified as a substrate for arginase, a different profile from L-canavanine, which acts as both a strong inhibitor and a substrate [2]. This differential behavior makes it a useful tool for dissecting metabolic pathways.

A Negative Control or Specificity Tool in Enzyme Assays

Due to its protected N-terminus, N-α-Acetyl-L-argininamide is not a substrate for enzymes requiring a free N-terminal amine, such as aminopeptidases [3]. This makes it an excellent reagent for confirming the specificity of an observed reaction is due to a target protease (e.g., an endopeptidase or a specific amidase) and not a non-specific aminopeptidase contaminant. In this role, its value is high, and substitution with a free-amine analog would invalidate the control.

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